2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
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Overview
Description
“2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide” is a chemical compound with the molecular formula C16H15ClFN3O2 . It belongs to the class of benzamides, which are significant in various industries including medical, industrial, biological, and potential drug industries .
Scientific Research Applications
Synthesis and Characterization
The compound's synthesis and structural characterization are foundational applications, where researchers focus on creating novel compounds with specific substitutions to explore their physical and chemical properties. For example, the synthesis of similar complex molecules involves multiple steps, including condensation reactions, to form compounds with anti-inflammatory activities or as part of exploring new crystal structures (Kalsi et al., 1990); (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2014).
Antimicrobial and Anticancer Activity
Compounds with structural features similar to the specified chemical have been assessed for their potential as antimicrobial and anticancer agents. The presence of halogens and specific functional groups contributes to their activity against bacterial and fungal strains, as well as their capability to inhibit cancer cell growth. For instance, certain benzamide derivatives have shown promising antimicrobial activity against resistant strains and potential in inhibiting cancer cell proliferation (Desai et al., 2013); (Yılmaz et al., 2015).
Drug Development and Pharmacological Studies
Exploring the pharmacokinetics, tissue distribution, and biological activity of novel compounds, including their efficacy as ALK5 inhibitors or their role in treating fibrosis, represents another critical application area. Research into such compounds can lead to the development of new drugs for treating various diseases, highlighting the importance of understanding compound stability and activity in biological systems (Teffera et al., 2013); (Kim et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The presence of functional groups such as the chloro and fluoro groups may influence its pharmacokinetic properties .
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c1-21-15(22)7-9-6-11(3-5-14(9)20-21)19-16(23)12-4-2-10(18)8-13(12)17/h2,4,7-8,11H,3,5-6H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKLXKYAIWWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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